Ethyl 4,6-dichloro-2-methylnicotinate

Description

The exact mass of the compound Ethyl 4,6-dichloro-2-methylnicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4,6-dichloro-2-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,6-dichloro-2-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

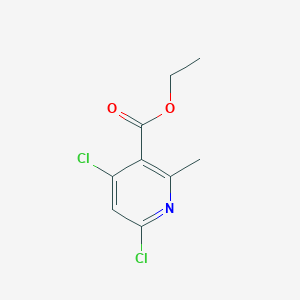

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)8-5(2)12-7(11)4-6(8)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIMLSAAPISOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383039 | |

| Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686279-09-4 | |

| Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,6-dichloro-2-methylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dichloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-2-methylnicotinate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex heterocyclic molecules. Its strategic placement of chloro- and methyl-substituents on the pyridine ring, along with an ethyl ester functional group, offers multiple reactive sites for chemical modification. This makes it a valuable building block in the field of medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and its relevance in drug discovery.

Core Chemical and Physical Properties

Ethyl 4,6-dichloro-2-methylnicotinate is a compound with the CAS Number 686279-09-4.[1][2][3] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 686279-09-4 | [1][2][3] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3] |

| Molecular Weight | 234.08 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 283°C | [3] |

| Density | 1.320 g/cm³ | [3] |

| Flash Point | 125°C | [3] |

| Storage Conditions | 2-8°C, under inert gas (nitrogen or Argon) | [1][3] |

| InChI Key | LNIMLSAAPISOEC-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The primary synthetic route to Ethyl 4,6-dichloro-2-methylnicotinate involves the chlorination of a dihydroxy-precursor. The following protocol details a common method for its preparation.

Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate from 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester

This synthesis is a two-step process that begins with the formation of a key intermediate, malonic acid bis-(2,4,6-trichloro-phenyl)ester, followed by condensation and subsequent chlorination.

Step 1: Synthesis of malonic acid bis-(2,4,6-trichloro-phenyl)ester

-

Materials:

-

Malonic acid (20 g, 192 mmol)

-

2,4,6-trichlorophenol (72 g, 365 mmol)

-

Phosphorus oxychloride (38 mL, 403.2 mmol)

-

-

Procedure:

-

A mixture of malonic acid, 2,4,6-trichlorophenol, and phosphorus oxychloride is stirred at reflux for 12 hours.[2]

-

The reaction mixture is then cooled to 70°C and poured into ice water.[2]

-

The resulting solid is collected by filtration, washed with water, and dried to yield malonic acid bis-(2,4,6-trichloro-phenyl)ester.[2]

-

Step 2: Synthesis of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester

-

Materials:

-

Malonic acid bis-(2,4,6-trichloro-phenyl)ester (85 g, 184 mmol)

-

Ethyl 3-aminocrotonate (26.08 g, 201.9 mmol)

-

Bromobenzene (100 mL)

-

Ethyl acetate (EtOAc, 260 mL)

-

-

Procedure:

-

A solution of malonic acid bis-(2,4,6-trichloro-phenyl)ester and ethyl 3-aminocrotonate in bromobenzene is stirred at reflux for 50 minutes.[2]

-

The reaction mixture is cooled to 50°C and diluted with ethyl acetate.[2]

-

The solid is collected by filtration, washed with water, and dried to give 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester.[2]

-

Step 3: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

-

Materials:

-

4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol)

-

Phosphorus oxychloride (60 mL, 629 mmol)

-

Dichloromethane

-

-

Procedure:

-

A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester in phosphorus oxychloride is stirred at reflux for 1.5 hours.[2]

-

The excess phosphorus oxychloride is removed, and the reaction mixture is poured into ice water.[2]

-

The solid is removed by filtration. The filtrate is extracted with dichloromethane (3 x 100 mL) and concentrated.[2]

-

The residue is purified by column chromatography to yield Ethyl 4,6-dichloro-2-methylnicotinate.[2]

-

Caption: Synthesis workflow for Ethyl 4,6-dichloro-2-methylnicotinate.

Applications in Drug Development

While specific applications for Ethyl 4,6-dichloro-2-methylnicotinate are not extensively documented in publicly available literature, its structural similarity to Ethyl 4,6-dichloronicotinate suggests its potential as a versatile building block in medicinal chemistry.[4][5][6] The latter is a known precursor for the synthesis of various kinase inhibitors.[4] The dichloro-substituted pyridine core provides two reactive sites for nucleophilic substitution, enabling the synthesis of a diverse array of heterocyclic compounds.[4]

Potential as a Precursor for Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors targeting enzymes such as EGFR and Pim-1.[4] Ethyl 4,6-dichloronicotinate is a crucial precursor for constructing this scaffold.[4] It is plausible that Ethyl 4,6-dichloro-2-methylnicotinate could be employed in similar synthetic strategies to generate novel substituted pyrido[2,3-d]pyrimidines with potentially altered selectivity and potency due to the presence of the 2-methyl group.

Potential Signaling Pathway Targets

Derivatives of the structurally related Ethyl 4,6-dichloronicotinate have shown inhibitory activity against key signaling proteins implicated in cancer.[4] These include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.

-

Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression, apoptosis, and cell survival.

-

Heat Shock Protein 90 (Hsp90): A molecular chaperone that is essential for the stability and function of many oncoproteins.

The following diagrams illustrate the general signaling pathways where inhibitors derived from such precursors might act.

Caption: Simplified EGFR signaling pathway and point of intervention.

Caption: Simplified Pim-1 signaling pathway and therapeutic target.

Conclusion

Ethyl 4,6-dichloro-2-methylnicotinate is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its dichlorinated and methylated pyridine structure offers a versatile platform for the synthesis of complex heterocyclic compounds, particularly those with kinase inhibitory activity. The detailed synthesis protocol and an understanding of the potential biological targets provide a solid foundation for researchers to explore the utility of this compound in developing novel therapeutics. Further investigation into its reactivity and application in various synthetic transformations will undoubtedly expand its role as a key building block in the creation of biologically active molecules.

References

- 1. Ethyl 4,6-dichloro-2-methylnicotinate | 686279-09-4 [sigmaaldrich.com]

- 2. 4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 686279-09-4 [chemicalbook.com]

- 3. 686279-09-4 CAS MSDS (4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Ethyl 4,6-dichloro-2-methylnicotinate chemical properties

An In-depth Technical Guide on Ethyl 4,6-dichloro-2-methylnicotinate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 4,6-dichloro-2-methylnicotinate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the physicochemical characteristics of the compound, provides established experimental protocols, and explores its potential applications as a key intermediate in the synthesis of biologically active molecules.

Core Chemical Properties

Ethyl 4,6-dichloro-2-methylnicotinate is a substituted pyridine derivative. Its chemical structure features a pyridine ring with two chlorine substituents, a methyl group, and an ethyl ester group, making it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 686279-09-4 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 234.08 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 283 °C | [2] |

| Density | 1.320 g/cm³ | [2] |

| InChI Key | LNIMLSAAPISOEC-UHFFFAOYSA-N | [2] |

| Storage Temperature | Under inert gas at 2-8°C; -20°C | [1][2] |

Synthesis Protocol

The synthesis of Ethyl 4,6-dichloro-2-methylnicotinate can be achieved via the chlorination of its dihydroxy precursor using phosphorus oxychloride (POCl₃).[3]

Reaction: 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester → Ethyl 4,6-dichloro-2-methylnicotinate

Materials:

-

4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (157 mmol)

-

Phosphorus oxychloride (POCl₃, 629 mmol, 60 mL)

-

Dichloromethane (DCM)

-

Ice water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol) in phosphorus oxychloride (60 mL, 629 mmol) is prepared in a suitable reaction vessel.[3]

-

The mixture is stirred at reflux for 1.5 hours.[3]

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.[3]

-

The reaction mixture is then carefully poured into ice water to quench the reaction.[3]

-

If a solid precipitate forms, it is removed by filtration. The filtrate is then extracted with dichloromethane (3 x 100 mL).[3]

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under vacuum.[4]

-

The resulting crude product can be further purified by column chromatography to yield pure Ethyl 4,6-dichloro-2-methylnicotinate.[3]

Analytical Methodologies

A comprehensive purity analysis of nicotinic acid derivatives typically involves a combination of chromatographic and spectroscopic techniques. While specific validated methods for Ethyl 4,6-dichloro-2-methylnicotinate are not publicly detailed, the following protocols, adapted from the closely related compound Ethyl 4,6-dichloronicotinate, serve as a robust starting point.[5]

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is generally effective.[5]

Typical HPLC Parameters:

| Parameter | Recommended Conditions |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 30% B to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve approximately 25 mg of the compound in a 25 mL volumetric flask using acetonitrile to create a 1 mg/mL solution.[5]

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[5]

-

Inject the sample solution and run the gradient program. Purity is calculated based on the area percentage of the main peak.[5]

2. Spectroscopic Characterization

Spectroscopic methods are crucial for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, including the presence and positions of the ethyl, methyl, and chloro groups on the pyridine ring.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule. For the related compound, an ESI-MS result showed m/z: 220.1 [M+H]⁺.[4]

Reactivity and Applications in Drug Discovery

While direct biological activity data for Ethyl 4,6-dichloro-2-methylnicotinate is limited, the dichloronicotinate scaffold is of significant interest in medicinal chemistry. The two chlorine atoms on the pyridine ring serve as reactive sites for nucleophilic substitution, providing a versatile platform for synthesizing a diverse range of heterocyclic compounds.[6]

The closely related compound, Ethyl 4,6-dichloronicotinate, is a key intermediate in the development of potent kinase inhibitors and other therapeutic agents.[6] It is used as a starting material for compounds targeting:

-

Epidermal Growth Factor Receptor (EGFR) [6]

-

Pim-1 kinase [6]

-

Fibroblast Growth Factor Receptors (FGFRs) [8]

The dysregulation of these kinase signaling pathways is implicated in various cancers, making inhibitors derived from this scaffold valuable for oncological research.[8] The strategic placement of the chloro, methyl, and ester groups on Ethyl 4,6-dichloro-2-methylnicotinate allows for multi-step synthetic modifications to build complex molecules with high specificity for such biological targets.

References

- 1. usbio.net [usbio.net]

- 2. 686279-09-4 CAS MSDS (4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 686279-09-4 [chemicalbook.com]

- 4. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,6-dichloro-2-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Pathway

The primary and most commonly cited pathway for the synthesis of Ethyl 4,6-dichloro-2-methylnicotinate involves the chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). An alternative, though less detailed in the provided literature, involves a multi-step process starting from malonic acid.

Pathway 1: Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate

This pathway consists of two main steps: the synthesis of the dihydroxy intermediate followed by its chlorination.

Step 1: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate

The synthesis of the precursor, Ethyl 4,6-dihydroxy-2-methylnicotinate, can be achieved through the reaction of malonic acid bis-(2,4,6-trichloro-phenyl)ester with ethyl 3-aminocrotonate.[1]

Step 2: Chlorination to Ethyl 4,6-dichloro-2-methylnicotinate

The dihydroxy intermediate is then chlorinated using phosphorus oxychloride to yield the final product.[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate from Malonic Acid[1]

-

Preparation of Malonic acid bis-(2,4,6-trichloro-phenyl)ester:

-

A mixture of malonic acid (20 g, 192 mmol), 2,4,6-trichlorophenol (72 g, 365 mmol), and phosphorus oxychloride (38 mL, 403.2 mmol) is stirred at reflux for 12 hours.

-

The reaction mixture is cooled to 70°C and poured into ice water.

-

The resulting solid is collected by filtration, washed with water, and dried to give malonic acid bis-(2,4,6-trichloro-phenyl)ester.

-

-

Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate:

-

A solution of malonic acid bis-(2,4,6-trichloro-phenyl)ester (85 g, 184 mmol) and ethyl 3-aminocrotonate (26.08 g, 201.9 mmol) in bromobenzene (100 mL) is stirred at reflux for 50 minutes.

-

The reaction mixture is cooled to 50°C and diluted with EtOAc (260 mL).

-

The resulting solid is collected by filtration, washed with water, and dried to yield Ethyl 4,6-dihydroxy-2-methylnicotinate.

-

Protocol 2: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate[1][2][4]

-

A solution of Ethyl 4,6-dihydroxy-2-methylnicotinate (31 g, 157 mmol) in phosphorus oxychloride (60 mL, 629 mmol) is stirred at reflux for 1.5 hours.[1] Alternatively, a larger scale reaction can be performed with 60 g (0.328 mol) of the starting material in 500 mL of phosphorus oxychloride, refluxed for 2 hours.[2][4]

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The reaction mixture is carefully poured into ice water and stirred for 30 minutes.[2][3][4]

-

The solid is removed by filtration. The filtrate is extracted with dichloromethane (3 x 100 mL) or ethyl acetate (3 times).[1][2]

-

The combined organic phases are washed with saturated brine and dried over anhydrous magnesium sulfate.[2]

-

The solvent is concentrated under vacuum. The residue can be further purified by column chromatography to yield Ethyl 4,6-dichloro-2-methylnicotinate.[1]

Quantitative Data

| Parameter | Value (Protocol 1) | Value (Protocol 2) | Reference |

| Starting Material | Malonic Acid | Ethyl 4,6-dihydroxy-2-methylnicotinate | [1] |

| Amount of Starting Material | 20 g (192 mmol) | 31 g (157 mmol) / 60 g (0.328 mol) | [1][2] |

| Intermediate | Ethyl 4,6-dihydroxy-2-methylnicotinate | - | |

| Intermediate Yield | 31 g (86%) | - | [1] |

| Chlorinating Agent | - | Phosphorus oxychloride (POCl₃) | [1][2] |

| Volume of Chlorinating Agent | - | 60 mL (629 mmol) / 500 mL | [1][2] |

| Reaction Time | 12 h (step 1), 50 min (step 2) | 1.5 h / 2 h | [1][2] |

| Reaction Temperature | Reflux | Reflux | [1][2] |

| Product | Ethyl 4,6-dihydroxy-2-methylnicotinate | Ethyl 4,6-dichloro-2-methylnicotinate | |

| Final Product Yield | - | 16.9 g (46%) / 65 g (90%) | [1][2] |

Synthesis Pathway Diagram

Caption: Synthesis pathway of Ethyl 4,6-dichloro-2-methylnicotinate.

Experimental Workflow

Caption: Experimental workflow for the chlorination step.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 4,6-dichloro-2-methylnicotinate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the starting materials, experimental protocols, and quantitative data for the main synthetic pathways, offering a comparative analysis to aid in route selection and process optimization.

Core Synthetic Strategies

Two principal synthetic routes have been established for the preparation of Ethyl 4,6-dichloro-2-methylnicotinate. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

-

Route 1: Chlorination of a Dihydroxy Precursor: This approach commences with the synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate, which is subsequently chlorinated to yield the final product.

-

Route 2: Esterification of a Dichloro Acid: This pathway involves the direct esterification of 4,6-dichloronicotinic acid to produce the target ethyl ester.

Route 1: Synthesis via Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate

This route is a common and often high-yielding approach that builds the nicotinic acid core first and then introduces the chloro substituents.

Step 1: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate

The precursor, Ethyl 4,6-dihydroxy-2-methylnicotinate, can be synthesized through a condensation reaction involving ethyl 3-aminocrotonate and diethyl malonate in the presence of a base.

Quantitative Data: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate

| Parameter | Value | Reference |

| Starting Material 1 | Ethyl 3-aminocrotonate | [1] |

| Starting Material 2 | Diethyl malonate | [1] |

| Base | Sodium ethoxide | [1] |

| Solvent | Anhydrous ethanol | [1] |

| Reaction Temperature | 80-90 °C (Reflux) | [1] |

| Reaction Time | 24 hours | [1] |

| Product | Ethyl 4,6-dihydroxy-2-methylnicotinate | [1] |

| Yield | 81.85% | [1] |

| Purity (HPLC) | 99.5% | [1] |

Experimental Protocol: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate [1]

-

To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

-

Slowly heat the reaction mixture to 80-90 °C to achieve reflux.

-

Maintain the reaction at this temperature with stirring for 24 hours.

-

After completion, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

-

Slowly pour the concentrated solution into 1000 ml of water.

-

Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

-

Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.

-

Collect the solid by filtration.

-

Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of Ethyl 4,6-dihydroxy-2-methylnicotinate.

Step 2: Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate

The dihydroxy intermediate is converted to the final product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Quantitative Data: Chlorination Reaction

| Parameter | Value | Reference(s) |

| Starting Material | Ethyl 4,6-dihydroxy-2-methylnicotinate | [2][3] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2][3] |

| Reaction Temperature | Reflux | [2][3] |

| Reaction Time | 1.5 - 2 hours | [2][3] |

| Product | Ethyl 4,6-dichloro-2-methylnicotinate | [2][3] |

| Yield | 46% - 90% | [2][3] |

Experimental Protocol: Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate [2][3]

-

In a reaction vessel equipped for reflux, slowly add Ethyl 4,6-dihydroxy-2-methylnicotinate (e.g., 31 g, 157 mmol or 60 g, 0.328 mol) to an excess of phosphorus oxychloride (e.g., 60 mL or 500 mL).

-

Heat the mixture to reflux and maintain for 1.5 to 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water with stirring.

-

The solid may be collected by filtration, and the filtrate extracted with dichloromethane or ethyl acetate (e.g., 3 x 100 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum. The residue can be further purified by column chromatography to yield Ethyl 4,6-dichloro-2-methylnicotinate.

Synthesis Pathway for Route 1

Route 2: Synthesis via Esterification of 4,6-dichloronicotinic acid

This alternative route involves the preparation of the dichlorinated nicotinic acid followed by its esterification.

Step 1: Esterification of 4,6-dichloronicotinic acid

4,6-Dichloronicotinic acid is converted to its ethyl ester using standard esterification methods, often involving activation of the carboxylic acid.

Quantitative Data: Esterification Reaction

| Parameter | Value | Reference |

| Starting Material | 4,6-Dichloronicotinic acid | [2] |

| Activating Agent | Oxalyl chloride | [2] |

| Catalyst | N,N-Dimethylformamide (DMF) | [2] |

| Reagent | Ethanol | [2] |

| Solvent | Dichloromethane (DCM) | [2] |

| Reaction Temperature | 0 - 25 °C | [2] |

| Reaction Time | ~4 hours total | [2] |

| Product | Ethyl 4,6-dichloro-2-methylnicotinate | [2] |

| Yield | 79% | [2] |

Experimental Protocol: Esterification of 4,6-dichloronicotinic acid [2]

-

Cool a mixture of 4,6-dichloronicotinic acid (20 g, 104 mmol) in dichloromethane (200 mL) to 0 °C.

-

Add N,N-dimethylformamide (0.807 mL, 10.42 mmol) and oxalyl chloride (10.94 mL, 125 mmol).

-

Stir the resulting reaction mixture at a temperature between 0 °C and 25 °C for approximately 2 hours.

-

Slowly add ethanol (48.7 mL, 833 mmol) and continue stirring at approximately 25 °C for another 2 hours.

-

Dilute the reaction mixture with ether (50 mL).

-

Wash the resulting solution with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to provide Ethyl 4,6-dichloronicotinate.

Note: The starting material, 4,6-dichloronicotinic acid, can be prepared by the hydrolysis of Ethyl 4,6-dichloronicotinate. This suggests that this route is often used for the modification of a pre-existing dichlorinated pyridine core rather than a de novo synthesis.

Synthesis Pathway for Route 2

Comparative Analysis of Synthetic Routes

| Aspect | Route 1: Chlorination of Dihydroxy Precursor | Route 2: Esterification of Dichloro Acid |

| Starting Materials | Readily available and relatively inexpensive (ethyl 3-aminocrotonate, diethyl malonate). | Requires 4,6-dichloronicotinic acid, which may be less readily available or require synthesis from the corresponding ester. |

| Number of Steps | Typically a two-step process from simple precursors. | A single step if the starting acid is available, but the synthesis of the acid itself can add steps. |

| Overall Yield | Potentially high, with the first step yielding over 80% and the second step up to 90%, though it can be variable. | The esterification step has a good yield (79%), but the overall yield depends on the synthesis of the starting acid. |

| Reagent Safety | Involves the use of phosphorus oxychloride (POCl₃), which is highly corrosive, toxic, and reacts violently with water.[2][3][4] | Uses oxalyl chloride, which is also corrosive and toxic, but may be considered more manageable on a smaller scale than POCl₃. |

| Scalability | The chlorination step with POCl₃ is a common industrial process but requires specialized equipment and handling procedures due to the hazardous nature of the reagent. | Esterification reactions are generally scalable, but the availability and cost of the starting acid might be a limiting factor for large-scale production. |

Conclusion for Researchers and Drug Development Professionals

The synthesis of Ethyl 4,6-dichloro-2-methylnicotinate can be effectively achieved through two primary routes.

Route 1 is a robust method for de novo synthesis, starting from simple and accessible materials. The high yield of the initial condensation step makes it an attractive option. However, the critical chlorination step involves the highly hazardous reagent phosphorus oxychloride, necessitating stringent safety protocols and specialized handling, particularly on an industrial scale.

Route 2 offers a more direct conversion if 4,6-dichloronicotinic acid is readily available. This route is advantageous for its simplicity and good yield in the final esterification step. However, the accessibility of the starting acid is a key consideration.

The selection of the optimal synthetic route will depend on a careful evaluation of factors including the availability and cost of starting materials, the scale of the synthesis, and the capabilities for handling hazardous reagents. For laboratory-scale synthesis where the dihydroxy precursor is available, Route 1 is a viable option. For larger-scale production, a thorough cost and safety analysis of both routes, including the synthesis of the respective precursors, is essential.

References

An In-depth Technical Guide to Ethyl 4,6-dichloro-2-methylnicotinate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4,6-dichloro-2-methylnicotinate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

Ethyl 4,6-dichloro-2-methylnicotinate is a substituted pyridine derivative with two chlorine atoms and a methyl group attached to the core ring structure. The presence of these functional groups significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

The key physicochemical properties of Ethyl 4,6-dichloro-2-methylnicotinate are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H9Cl2NO2 | [1][2] |

| Molecular Weight | 234.08 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 283°C | [1] |

| Density | 1.320 g/cm³ | [1] |

| Flash Point | 125°C | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Molecular Identifiers

For unambiguous identification and referencing in chemical databases and literature, the following identifiers are provided for Ethyl 4,6-dichloro-2-methylnicotinate.

| Identifier | Value | Reference |

| CAS Number | 686279-09-4 | [1] |

| InChI Key | LNIMLSAAPISOEC-UHFFFAOYSA-N | [1] |

| SMILES | C1(C)=NC(Cl)=CC(Cl)=C1C(OCC)=O | [1] |

Synthesis Protocol

The synthesis of Ethyl 4,6-dichloro-2-methylnicotinate can be achieved through the chlorination of a dihydroxy precursor. The following protocol details a representative experimental procedure.

Starting Material: 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester Reagent: Phosphorus oxychloride (POCl₃)

Procedure:

-

A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol) in phosphorus oxychloride (60 mL, 629 mmol) is prepared.

-

The reaction mixture is stirred at reflux for 1.5 hours.

-

Following the reflux period, the excess phosphorus oxychloride is removed by distillation.

-

The resulting reaction mixture is then carefully poured into ice water.

-

Any solid precipitate is removed by filtration.

-

The filtrate is extracted three times with dichloromethane (3 x 100 mL).

-

The organic extracts are combined and concentrated.

-

The crude product is further purified by column chromatography to yield pure Ethyl 4,6-dichloro-2-methylnicotinate (16.9 g, 46% yield).[3]

Synthesis Workflow

The logical flow of the synthesis protocol is visualized in the diagram below.

Caption: Synthesis workflow for Ethyl 4,6-dichloro-2-methylnicotinate.

References

Spectroscopic and Synthetic Analysis of Ethyl 4,6-dichloronicotinate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the spectroscopic data and synthetic protocols for Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6) . Extensive searches for experimental spectroscopic data for the specified compound, Ethyl 4,6-dichloro-2-methylnicotinate, did not yield specific results. The data for the closely related analogue, Ethyl 4,6-dichloronicotinate, is presented herein as a reference. The methodologies described are likely applicable or adaptable for the synthesis and analysis of the 2-methyl derivative.

Introduction

Ethyl 4,6-dichloronicotinate is a key chemical intermediate utilized in the synthesis of a variety of compounds within the pharmaceutical and agrochemical sectors.[1] Its dichlorinated pyridine structure offers multiple reactive sites for functionalization, making it a versatile building block for creating more complex molecules.[1] This guide provides a summary of its available spectroscopic data and detailed experimental protocols for its synthesis.

Spectroscopic Data

The following tables summarize the reported spectroscopic data for Ethyl 4,6-dichloronicotinate.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment | Data Source |

| 8.80 | Singlet (s) | - | 1H (Aromatic) | |

| 7.95 | Singlet (s) | - | 1H (Aromatic) | |

| 4.34 | Quartet (q) | 6.9 | 2H (-OCH₂CH₃) | |

| 1.31 | Triplet (t) | 6.9 | 3H (-OCH₂CH₃) |

Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer.

Mass Spectrometry

| m/z | Ion | Method | Data Source |

| 220.1 | [M+H]⁺ | ESI | |

| 220 | [M+H]⁺ | LC/MS |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Ethyl 4,6-dichloronicotinate are outlined below.

Synthesis of Ethyl 4,6-dichloronicotinate

Two primary synthetic routes from different starting materials have been reported.

Method 1: From Ethyl 4,6-dihydroxynicotinate

-

Reaction Setup: Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) is slowly added to phosphorus oxychloride (POCl₃, 500 mL) in a suitable reaction vessel.

-

Reaction Conditions: The mixture is heated to reflux and maintained for a minimum of 2 hours.[2] The reaction should be conducted under anhydrous conditions to prevent moisture from degrading the POCl₃.[2]

-

Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate. The product is significantly less polar than the starting material.[2]

-

Work-up:

-

Upon completion, excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is then carefully poured into ice water and stirred for 30 minutes.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic phases are washed with saturated brine.

-

-

Purification:

-

The organic phase is dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is removed by concentration under vacuum to yield the final product. For impurities, purification can be achieved via column chromatography or vacuum distillation.[2]

-

Method 2: From 4,6-dichloronicotinic acid

-

Reaction Setup: A mixture of 4,6-dichloronicotinic acid (20 g, 104 mmol) in dichloromethane (DCM, 200 mL) is cooled to 0 °C.

-

Reagent Addition: N,N-dimethyl-formamide (DMF, 0.807 mL, 10.42 mmol) and oxalyl chloride (10.94 mL, 125 mmol) are added. The reaction is stirred at a temperature between 0 °C and 25 °C for approximately 2 hours.

-

Esterification: Ethanol (EtOH, 48.7 mL, 833 mmol) is slowly added, and the mixture is stirred for an additional 2 hours at 25 °C.

-

Work-up:

-

The reaction mixture is diluted with ether (50 mL).

-

The resulting solution is washed three times with saturated aqueous NaHCO₃ (50 mL portions).

-

-

Purification:

-

The organic extracts are combined and dried over anhydrous Na₂SO₄.

-

The solution is filtered, and the solvent is removed in vacuo to provide the product.

-

NMR Sample Preparation and Analysis

The following is a general protocol for acquiring a ¹H NMR spectrum.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] The choice of solvent should ensure sample solubility and avoid signal overlap.

-

Internal Standard: An internal standard like tetramethylsilane (TMS) can be added for reference (0 ppm).[3]

-

Analysis: Transfer the solution to a 5 mm NMR tube. The spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to achieve good resolution.[3]

-

Instrument Setup: Before acquisition, the instrument must be tuned, and the magnetic field shimmed to ensure homogeneity.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate.

Caption: Synthesis workflow for Ethyl 4,6-dichloronicotinate.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4,6-dichloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-2-methylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in its synthesis and characterization, ensuring its purity and identity for subsequent use in the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of Ethyl 4,6-dichloro-2-methylnicotinate, alongside a comprehensive experimental protocol for acquiring such spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for Ethyl 4,6-dichloro-2-methylnicotinate, dissolved in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm, are summarized below.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.35 | Singlet (s) | - | 1H |

| -OCH₂CH₃ | ~4.40 | Quartet (q) | ~7.1 | 2H |

| 2-CH₃ | ~2.70 | Singlet (s) | - | 3H |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.1 | 3H |

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164.5 |

| C-2 | ~159.0 |

| C-6 | ~151.0 |

| C-4 | ~145.0 |

| C-3 | ~125.0 |

| C-5 | ~122.0 |

| -OCH₂CH₃ | ~62.0 |

| 2-CH₃ | ~24.0 |

| -OCH₂CH₃ | ~14.0 |

Structural Assignment and Predicted NMR Correlation

The following diagram illustrates the molecular structure of Ethyl 4,6-dichloro-2-methylnicotinate with atom numbering and the correlation to its predicted NMR signals.

Figure 1. Molecular structure and predicted NMR signal assignments for Ethyl 4,6-dichloro-2-methylnicotinate.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 4,6-dichloro-2-methylnicotinate.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of Ethyl 4,6-dichloro-2-methylnicotinate.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should ensure good solubility of the compound and minimize overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to a final concentration of 0.05-0.1% v/v. TMS serves as an internal standard for chemical shift referencing (0.00 ppm).

-

Sample Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup

-

Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion and resolution.

-

Tuning and Shimming: The NMR probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field should be shimmed on the sample to achieve high homogeneity, resulting in sharp, symmetrical peaks.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for adequate relaxation of the protons.

¹³C NMR Data Acquisition

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 200-240 ppm is necessary to encompass the full range of ¹³C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is important to ensure the quantitative observation of all carbon signals, especially quaternary carbons which have longer relaxation times.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration (for ¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Discussion of Predicted Spectra

The predicted ¹H and ¹³C NMR spectra of Ethyl 4,6-dichloro-2-methylnicotinate are consistent with its molecular structure.

-

¹H NMR Spectrum: The downfield region is expected to show a singlet for the aromatic proton at the 5-position. The ethyl ester group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz. The methyl group at the 2-position of the pyridine ring is expected to appear as a singlet in the upfield region.

-

¹³C NMR Spectrum: The spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most downfield signal. The six carbons of the substituted pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating effect of the methyl group. The carbons of the ethyl group and the methyl group at the 2-position will be found in the upfield aliphatic region.

This technical guide provides a foundational understanding of the expected NMR characteristics of Ethyl 4,6-dichloro-2-methylnicotinate. The provided experimental protocols offer a robust methodology for obtaining high-quality NMR data, which is essential for the rigorous structural confirmation of this important synthetic intermediate.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4,6-dichloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of Ethyl 4,6-dichloro-2-methylnicotinate (C₉H₉Cl₂NO₂). While direct experimental mass spectra for this specific compound are not widely available in published literature, this document outlines a predicted fragmentation pattern and a robust experimental protocol based on the analysis of structurally similar compounds, such as ethyl nicotinates and other chlorinated pyridine derivatives.

Ethyl 4,6-dichloro-2-methylnicotinate is a substituted pyridine derivative with a molecular weight of 234.08 g/mol . Its structure, featuring a dichlorinated pyridine ring, a methyl group, and an ethyl ester functional group, provides several potential sites for fragmentation under mass spectrometry conditions. Understanding its mass spectrometric behavior is crucial for its identification, purity assessment, and metabolic studies in drug development and chemical research.

Predicted Mass Spectral Data

The primary ionization technique considered for this non-volatile compound is Electrospray Ionization (ESI), typically in positive mode, which would yield a protonated molecular ion [M+H]⁺. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

The following table summarizes the predicted quantitative data for the key ions expected in the mass spectrum of Ethyl 4,6-dichloro-2-methylnicotinate.

| Predicted m/z | Ion Formula | Interpretation | Notes |

| 234 / 236 / 238 | [C₉H₉Cl₂NO₂]⁺ | Molecular Ion [M]⁺ | Expected in Electron Ionization (EI-MS). Shows characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |

| 235 / 237 / 239 | [C₉H₁₀Cl₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ | Expected as the base peak in ESI. Shows characteristic M, M+2, M+4 isotopic pattern. |

| 207 / 209 / 211 | [C₇H₅Cl₂NO₂]⁺ | Loss of ethylene (-C₂H₄) | Common fragmentation for ethyl esters. |

| 190 / 192 / 194 | [C₈H₇Cl₂NO]⁺ | Loss of ethoxy radical (•OC₂H₅) | Fragmentation of the ester group. |

| 162 / 164 / 166 | [C₇H₅Cl₂N]⁺ | Loss of the carboxyl group (-CO₂) from the m/z 207 fragment | Decarboxylation following ethylene loss. |

Detailed Experimental Protocol: LC-MS Analysis

This protocol provides a starting point for developing a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of Ethyl 4,6-dichloro-2-methylnicotinate.[1][2]

1. Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.[2]

-

Dilute the stock solution with the initial mobile phase to a working concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. Liquid Chromatography (HPLC) Parameters:

-

Column: A reverse-phase C18 column is a suitable initial choice due to the compound's hydrophobicity. (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a higher percentage of Mobile Phase A (e.g., 90%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive Ion Mode.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Cone Voltage: 20 - 40 V (Optimize for maximal [M+H]⁺ signal).

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas: Nitrogen.

-

Desolvation Temperature: 350 - 450 °C.

-

Data Acquisition: Acquire data in full scan mode to identify the parent ion and its isotopic pattern. For higher sensitivity and fragmentation analysis, use tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 235) as the precursor.

Visualizations

The following diagrams illustrate the suggested experimental workflow and the predicted fragmentation pathway for Ethyl 4,6-dichloro-2-methylnicotinate.

Caption: Experimental workflow for LC-MS analysis.

Caption: Predicted ESI fragmentation pathway.

References

Reactivity Profile of the Pyridine Ring in Ethyl 4,6-dichloro-2-methylnicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-2-methylnicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive chlorine atoms, an activating ester group, and a methyl group, offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the two chlorine atoms and the ethyl ester group, renders the C4 and C6 positions susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of Ethyl 4,6-dichloro-2-methylnicotinate, with a focus on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Core Reactivity of the Pyridine Ring

The reactivity of Ethyl 4,6-dichloro-2-methylnicotinate is dominated by the electron-deficient character of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a suitable candidate for various palladium-catalyzed cross-coupling reactions. Conversely, the ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The presence of the 2-methyl group introduces both steric and electronic effects that can influence the regioselectivity of these transformations, particularly at the adjacent C6 position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of Ethyl 4,6-dichloro-2-methylnicotinate is highly activated for SNAr reactions.[1] The two chlorine atoms serve as excellent leaving groups, and the electron-withdrawing ester group further enhances the electrophilicity of the ring, particularly at the C4 and C6 positions.

Regioselectivity: In nucleophilic aromatic substitution reactions on the parent compound, Ethyl 4,6-dichloronicotinate, the attack generally occurs selectively at the 4-position.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position, due to the combined electron-withdrawing effects of the adjacent ester group and the pyridine nitrogen.[1] For Ethyl 4,6-dichloro-2-methylnicotinate, the 2-methyl group is expected to exert a minor electronic donating effect and a more significant steric hindrance at the adjacent C6 position. This steric effect is likely to further favor nucleophilic attack at the more accessible C4 position.

Quantitative Data for SNAr Reactions:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methylamine | Ethyl 6-chloro-4-(methylamino)nicotinate | Ethanol, 50°C, 8 hours | Not specified | [2] |

| Various Amines | Ethyl 4-amino-6-chloronicotinates | Varies | Good to Excellent | [2] |

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate from Ethyl 4,6-dichloronicotinate [2]

-

Materials: Ethyl 4,6-dichloronicotinate, Methylamine (e.g., 40% solution in water), Ethanol, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol in a round-bottom flask.

-

Add methylamine (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50°C and stir for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Logical Relationship for SNAr Regioselectivity:

Caption: Factors influencing the regioselectivity of nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C4 and C6 positions of Ethyl 4,6-dichloro-2-methylnicotinate serve as effective handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Key reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Regioselectivity: The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridines is more complex than in SNAr and is highly dependent on the choice of catalyst, ligands, and reaction conditions.[1] For the parent compound, Ethyl 4,6-dichloronicotinate, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst in Suzuki couplings.[3] However, the C6 position is sterically more accessible.[4] The steric hindrance from the 2-methyl group in Ethyl 4,6-dichloro-2-methylnicotinate is expected to disfavor reactions at the C6 position, potentially leading to a preference for C4 coupling or requiring specific ligand systems to overcome this steric barrier.

Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:

Note: The following data is for the analogous compound Ethyl 4,6-dichloronicotinate. The choice of ligand is crucial and may alter the regioselectivity for the 2-methyl derivative.

Suzuki-Miyaura Coupling [5]

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 12 | 90 | Ethyl 4-chloro-6-phenylnicotinate |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 16 | 85 | Ethyl 4-chloro-6-(4-methoxyphenyl)nicotinate |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 10 | 82 | Ethyl 4-chloro-6-(thiophen-2-yl)nicotinate |

Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | High (C2 selective on 2,4-dichloropyridine) | [6] |

Sonogashira Coupling

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | DMF | 80 | 8 | High |

Experimental Protocols:

General Protocol for Suzuki-Miyaura Coupling [6]

-

Materials: Ethyl 4,6-dichloronicotinate, Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), Solvent (e.g., 1,4-Dioxane/Water mixture).

-

Procedure:

-

To a reaction vessel, add Ethyl 4,6-dichloronicotinate, the boronic acid, and the base.

-

Add the solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst.

-

Heat the reaction mixture (e.g., 80-120°C) and monitor progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography.

-

General Protocol for Buchwald-Hartwig Amination [6]

-

Materials: Ethyl 4,6-dichloronicotinate, Primary or secondary amine (1.1 - 1.5 equivalents), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), Phosphine ligand (e.g., Xantphos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equivalents), Anhydrous solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine Ethyl 4,6-dichloronicotinate, the amine, the base, and the phosphine ligand.

-

Add the palladium precatalyst.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate, dry, and concentrate. Purify by column chromatography.

-

General Protocol for Sonogashira Coupling [4]

-

Materials: Ethyl 4,6-dichloronicotinate (1.0 equiv.), Terminal alkyne (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), Copper(I) co-catalyst (e.g., CuI, 10 mol%), DMF, Triethylamine (TEA).

-

Procedure:

-

To a dry flask, add Ethyl 4,6-dichloronicotinate, the palladium catalyst, and the copper(I) co-catalyst.

-

Add DMF and triethylamine.

-

Degas the solution by bubbling with an inert gas for 15 minutes.

-

Add the terminal alkyne.

-

Heat the mixture to 80°C and stir for 8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

-

Experimental Workflow for Palladium-Catalyzed Cross-Coupling:

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. The presence of three electron-withdrawing groups (two chloro and one ethyl ester) on the ring of Ethyl 4,6-dichloro-2-methylnicotinate further deactivates it, making EAS reactions extremely challenging. Under forced conditions, electrophilic attack on a pyridine ring generally occurs at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom. In the case of Ethyl 4,6-dichloro-2-methylnicotinate, the only available position for substitution is C5. However, due to the severe deactivation of the ring, harsh reaction conditions would be required, likely leading to low yields and potential decomposition. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under normal laboratory conditions.

Reactivity Profile Summary:

Caption: A summary of the reactivity profile of the pyridine ring.

Conclusion

Ethyl 4,6-dichloro-2-methylnicotinate is a valuable and versatile building block for the synthesis of substituted pyridines. Its reactivity is primarily characterized by facile nucleophilic aromatic substitution, which is highly regioselective for the C4 position, and a broad utility in palladium-catalyzed cross-coupling reactions, where regioselectivity can be tuned by the choice of ligands and reaction conditions. The 2-methyl group is anticipated to sterically hinder reactions at the C6 position, further enhancing the selectivity for transformations at the C4 position. The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. This in-depth guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to effectively utilize this compound in the design and synthesis of novel and complex molecules.

References

Potential applications of Ethyl 4,6-dichloro-2-methylnicotinate in research

An In-depth Technical Guide on the Potential Research Applications of Ethyl 4,6-dichloro-2-methylnicotinate

Introduction

Ethyl 4,6-dichloro-2-methylnicotinate is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and an ethyl ester, provides multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, particularly for applications in medicinal chemistry and drug discovery. Researchers and drug development professionals utilize this compound as a foundational scaffold to construct novel therapeutic agents, including kinase inhibitors and other biologically active molecules. The differential reactivity of the two chlorine atoms allows for regioselective functionalization, offering a significant advantage for the controlled, stepwise synthesis of target compounds.

Chemical Properties and Synthesis

Ethyl 4,6-dichloro-2-methylnicotinate is typically a colorless to light yellow liquid or a low-melting solid.[1] It is stable under inert, dry conditions and is often stored at refrigerated temperatures (2-8°C) to maintain its integrity.[1][2][3]

Table 1: Physicochemical Properties of Ethyl 4,6-dichloro-2-methylnicotinate

| Property | Value | References |

| CAS Number | 686279-09-4 | [2][3][4][5] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2][3][5] |

| Molecular Weight | 234.08 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 283°C | [1] |

| Density | 1.320 g/cm³ | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1][2][3] |

Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

The primary synthetic route to Ethyl 4,6-dichloro-2-methylnicotinate involves the chlorination of its dihydroxy precursor, ethyl 4,6-dihydroxy-2-methylnicotinate, using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4] This reaction effectively replaces the hydroxyl groups with chlorine atoms.

-

Reaction Setup: A solution of ethyl 4,6-dihydroxy-2-methylnicotinate (1.0 equivalent, e.g., 31 g, 157 mmol) in phosphorus oxychloride (4.0 equivalents, e.g., 60 mL, 629 mmol) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is stirred and heated to reflux. The reflux is maintained for approximately 1.5 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up:

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The cooled residue is carefully poured into ice water with stirring.

-

The resulting solid is removed by filtration. The filtrate is then extracted with dichloromethane (3 x 100 mL).

-

-

Purification: The combined organic extracts are concentrated under vacuum. The residue is purified by column chromatography to yield the final product, Ethyl 4,6-dichloro-2-methylnicotinate.[4]

Potential Research Applications

The unique structure of Ethyl 4,6-dichloro-2-methylnicotinate makes it a highly valuable scaffold for creating diverse molecular libraries. Its primary application lies in serving as a versatile intermediate for the synthesis of complex heterocyclic compounds with significant biological activity.[6][7][8] The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity, enabling selective and sequential substitution reactions.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The nicotinic acid scaffold is a key component in many such inhibitors. While much of the published literature focuses on the non-methylated analog (Ethyl 4,6-dichloronicotinate), the principles of its application are directly transferable to the 2-methyl derivative. Derivatives of the related compound, ethyl 4,6-dichloronicotinate, have shown potent inhibitory activity against several kinases implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR) [6]

-

Pim-1 Kinase [6]

-

Fibroblast Growth Factor Receptors (FGFRs) [9]

The general synthetic strategy involves using the dichloronicotinate core to build more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known pharmacophores in kinase inhibitor design.[6]

| Compound ID | Target Kinase/Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | PIM-1 Kinase | 0.0114 | [6] |

| Compound 10 | PIM-1 Kinase | 0.0172 | [6] |

| Compound 11 | PIM-1 Kinase | 0.0214 | [6] |

| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [6] |

| Compound 11 | HepG2 (Liver Cancer) | 0.99 | [6] |

Note: These data are for compounds derived from the non-methylated analog, Ethyl 4,6-dichloronicotinate, and serve to illustrate the potential of this chemical class.

References

- 1. 686279-09-4 CAS MSDS (4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ethyl 4,6-dichloro-2-methylnicotinate | 686279-09-4 [sigmaaldrich.com]

- 3. 686279-09-4|Ethyl 4,6-dichloro-2-methylnicotinate|BLD Pharm [bldpharm.com]

- 4. 4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 686279-09-4 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Substituted Dichloronicotinates and Their Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted dichloronicotinates and related nicotinic acid derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents. Due to the specialized nature of research in this area, this review centers on available data for key dichlorinated intermediates and expands to include a broader range of substituted nicotinic acid analogs to provide a wider context for drug development.

Synthesis of Dichloronicotinate Intermediates

Substituted dichloronicotinates serve as crucial building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2][3] The reactivity of the pyridine ring, enhanced by the presence of two chlorine substituents, allows for a variety of chemical modifications.[3]

Synthesis of 4,6-Dichloronicotinic Acid

A common method for the synthesis of 4,6-Dichloronicotinic Acid involves the hydrolysis of its ethyl ester precursor, ethyl 4,6-dichloronicotinate.[1] The process typically includes treatment with a sodium hydroxide solution in a solvent mixture such as THF, methanol, and water, followed by acidification with hydrochloric acid.[1] This method has been reported to yield the final product as a white solid with a high yield of approximately 96%.[1]

Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

2,6-Dichloro-5-fluoronicotinic acid is another important intermediate, particularly in the development of novel antibacterial and antiviral agents.[4] One synthetic route involves the hydrolysis of ethyl 2,6-dichloro-5-fluoronicotinate. The ester is dissolved in a mixture of trifluoroacetic acid and hydrochloric acid and heated to reflux for 24 hours. After cooling and removal of trifluoroacetic acid, the addition of water precipitates the desired product, which can be collected by filtration.[5]

An alternative, improved process describes the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride and a lithium reagent. Subsequent basic hydrolysis of the acid chloride yields 2,6-dichloro-5-fluoronicotinic acid.[6]

Biological Activities and Quantitative Data

While extensive biological data for a wide range of substituted dichloronicotinates is not broadly available in the public domain, research on related substituted nicotinic acid and dichlorophenyl derivatives has shown significant potential in various therapeutic areas, including antifungal and anticancer applications.

Antifungal Activity

Derivatives of nicotinic acid have been investigated for their antimicrobial properties. For instance, a series of twelve acylhydrazones derived from nicotinic acid were synthesized, with two showing promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus, with MIC values as low as 1.95 µg/mL. Subsequent cyclization of these compounds into 1,3,4-oxadiazoline derivatives also yielded compounds with high activity against Gram-positive bacteria.

Anticancer Activity

Nicotinic acid-based compounds have been designed and synthesized as potential cytotoxic agents. One study focused on their efficacy as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2).[1] Compound 5c from this study demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 μM and exhibited significant cytotoxic potential against HCT-15 and PC-3 tumor cell lines.[1]

The following table summarizes the quantitative data for selected nicotinic acid derivatives and related compounds.

| Compound ID | Target/Organism | Assay | Activity (IC50/MIC) | Reference |

| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 µg/mL | |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 6538 | MIC | 3.91 µg/mL | |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 7.81 µg/mL | |

| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | MIC | 7.81 µg/mL | |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | MIC | 7.81 µg/mL | |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 15.62 µg/mL | |

| Compound 5c | VEGFR-2 | Inhibition Assay | IC50 = 0.068 μM | [1] |

Experimental Protocols

General Synthesis of Nicotinic Acid Acylhydrazone Derivatives

As a representative protocol, nicotinic acid is subjected to a series of condensation reactions with appropriate aldehydes to yield acylhydrazone derivatives. These acylhydrazones can then be cyclized in acetic anhydride to obtain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of synthesized compounds is typically determined by the minimum inhibitory concentration (MIC) using a twofold serial micro-dilution method in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well containing the serially diluted compound. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing Workflows and Potential Mechanisms

General Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel substituted nicotinic acid derivatives.

Representative Signaling Pathway for Anticancer Drug Development

While the specific signaling pathways for substituted dichloronicotinates are not well-defined in the literature, a common target for anticancer drug development is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which play a crucial role in tumor angiogenesis. The diagram below illustrates a simplified, representative signaling pathway that could be investigated for novel anticancer compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Safety, storage, and handling of Ethyl 4,6-dichloro-2-methylnicotinate

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl 4,6-dichloronicotinate

This guide provides comprehensive safety, storage, and handling information for Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Safety and Hazard Information

Ethyl 4,6-dichloronicotinate presents several health and safety risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards identified from safety data sheets include skin and eye irritation.[4][5]

Hazard Identification and Classification

The following table summarizes the hazard statements associated with Ethyl 4,6-dichloronicotinate.

| Hazard Class | Hazard Statement |